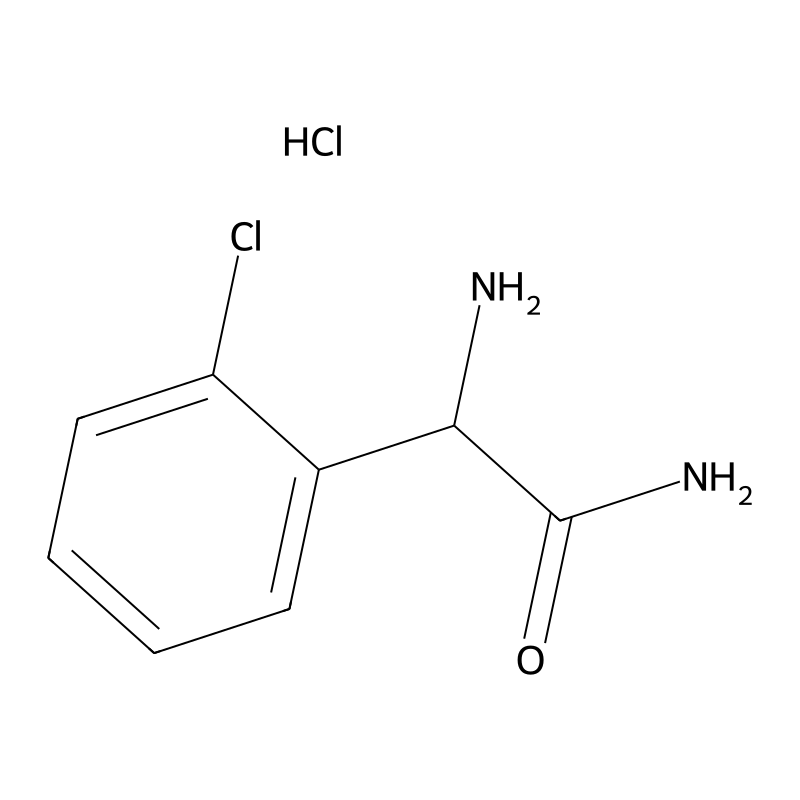

(R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride is a chiral compound characterized by its amide functional group, which is linked to a chiral center containing an amino group and a 2-chlorophenyl moiety. This compound has the molecular formula and a molecular weight of approximately 221.08 g/mol. The presence of the chlorophenyl group suggests potential bioactivity, as chlorinated aromatic compounds are often found in pharmaceuticals and agrochemicals due to their ability to interact with biological systems .

Synthesis and Characterization

As a novel molecule, the initial research focus might involve optimizing synthesis methods and fully characterizing the compound using various spectroscopic techniques. This information is crucial for establishing a reliable production method and understanding its physicochemical properties ().

Biological Activity Studies

The presence of the "amino-acid" moiety and a chlorophenyl group suggests potential for biological activity. Researchers might explore its interaction with specific enzymes or receptors in cells or organisms. In silico modeling and in vitro studies could be initial steps to investigate these interactions ().

Medicinal Chemistry

The chlorophenyl group is a common feature in many bioactive molecules, and the "amino-acid" moiety can play a role in various biological processes. If (R)-2-Amino-2-(2-chlorophenyl)acetamide hydrochloride shows promising biological activity, researchers might investigate modifications to its structure to improve potency or selectivity for specific targets. This would be relevant in the field of medicinal chemistry for drug discovery ().

- Hydrolysis: Under acidic or basic conditions, (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Acylation: The amino group can undergo acylation reactions, forming N-acyl derivatives that may exhibit different biological activities.

- Substitution Reactions: The chlorophenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance its properties.

The biological activity of (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride is an area of active research. Preliminary studies suggest that it may interact with various enzymes and receptors, potentially influencing metabolic pathways. The amino-acid-like structure may allow it to mimic natural substrates or inhibitors, which could lead to applications in pharmacology .

In silico modeling and in vitro assays are recommended for further exploration of its interactions with biological targets, which could pave the way for its use in drug development.

Several synthesis methods have been proposed for (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride:

- Chiral Synthesis from Amino Acids: Starting from naturally occurring amino acids, this method involves introducing the chlorophenyl group through electrophilic aromatic substitution.

- Reactions with Chlorinated Aromatics: Chlorinated aromatic compounds can react with amine derivatives under specific conditions to yield (R)-2-amino-2-(2-chlorophenyl)acetamide.

- Direct Amidation: This involves the reaction of 2-chlorophenylacetyl chloride with an appropriate amine under controlled conditions to form the desired amide.

These methods emphasize the importance of chirality in synthesizing this compound, which may affect its biological activity and efficacy.

(R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride has potential applications in various fields:

- Pharmaceuticals: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

- Biochemical Research: It can be utilized as a tool compound to study biological pathways involving amino acids and related metabolites.

- Agricultural Chemistry: Given the presence of the chlorophenyl group, it may have applications in developing agrochemicals or plant growth regulators.

Interaction studies are crucial for understanding how (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride behaves in biological systems. Initial studies should focus on:

- Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways.

- Receptor Binding: Assessing its affinity for various receptors to determine potential therapeutic effects.

- Cellular Uptake: Evaluating how well the compound is absorbed by cells and its subsequent effects on cellular functions.

These studies will provide insights into its pharmacological profile and potential therapeutic applications .

Several compounds share structural similarities with (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate | Methyl ester instead of an amide | Potentially different bioactivity due to esterification |

| 4-Chloro-L-phenylalanine | Chlorinated phenylalanine derivative | Different amino acid structure influences activity |

| (S)-2-amino-3-(4-chlorophenyl)propanoic acid | Propanoic acid chain instead of acetamide | Variation in side chain length affects properties |

The uniqueness of (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride lies in its specific chiral configuration and the combination of functional groups that may confer distinct biological activities not observed in these similar compounds .

Classical Synthetic Routes

The preparation of (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride can be achieved through several established synthetic pathways, each offering distinct advantages and limitations for both laboratory and industrial applications.

3.1.1. Schotten-Baumann Reaction Pathway

The Schotten-Baumann reaction represents one of the most straightforward approaches for synthesizing 2-chlorophenylacetamide derivatives . This method involves the reaction of 2-chloroaniline with acetyl chloride in a biphasic system containing aqueous sodium hydroxide and an organic solvent such as dichloromethane. The reaction proceeds under mild conditions (0-5°C) and typically yields 75-85% of the desired product . The mechanism involves nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the acid chloride, forming the amide bond with concurrent elimination of hydrogen chloride.

3.1.2. Strecker Synthesis Modifications

The classical Strecker synthesis has been adapted for the preparation of α-amino acetamides through a multi-step approach [2]. This methodology begins with the condensation of 2-chlorobenzaldehyde with ammonia to form the corresponding imine, followed by cyanide addition to generate the α-aminonitrile intermediate. Subsequent hydrolysis under acidic conditions yields the racemic α-amino acid, which can then be converted to the acetamide through standard amidation procedures. While this approach provides good yields (60-80%), it requires the use of toxic hydrogen cyanide and produces racemic mixtures necessitating further resolution [2].

3.1.3. Reductive Amination Strategies

Reductive amination of α-keto acids represents an efficient synthetic route for α-amino acid derivatives [3]. The process involves the condensation of 2-chlorophenylglyoxalic acid with ammonia to form the corresponding imine, followed by reduction using hydrogen gas with palladium on carbon or Raney nickel catalysts. This method typically achieves yields of 70-90% and operates under relatively mild conditions [3]. The stereochemical outcome depends on the choice of reducing agent and reaction conditions, with specialized chiral catalysts required for enantioselective synthesis.

3.1.4. Coupling Reagent-Mediated Amidation

Modern synthetic approaches employ coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for the direct amidation of carboxylic acids . This method involves the activation of 2-chlorophenylacetic acid with HATU in the presence of diisopropylethylamine (DIPEA) in dimethylformamide (DMF), followed by treatment with ammonia to form the acetamide. The reaction proceeds efficiently at room temperature with yields typically ranging from 80-95% .

Chemoenzymatic Approaches

3.2.1. Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution represents a highly effective method for obtaining optically pure amino acid derivatives [4]. The process utilizes stereoselective hydrolases, particularly aminopeptidases and amidases, to selectively hydrolyze one enantiomer of a racemic N-acetyl amino acid derivative while leaving the other enantiomer unchanged [4]. For the preparation of (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride, the racemic N-acetyl precursor is subjected to enzymatic hydrolysis using L-amino acid amidase from Pseudomonas azotoformans, which selectively cleaves the L-enantiomer to produce the free amino acid [5]. The remaining D-acetyl compound can be further hydrolyzed under basic conditions to yield the desired R-enantiomer.

3.2.2. Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) offers a more efficient alternative to classical resolution by combining racemization with stereoselective enzymatic conversion [5]. This approach employs α-amino-ε-caprolactam racemase from Achromobacter obae in conjunction with D-aminopeptidase from Ochrobactrum anthropi to continuously racemize the unreacted substrate while selectively converting one enantiomer to the desired product [5]. The process can achieve theoretical yields approaching 100% with excellent enantioselectivity (>95% ee).

3.2.3. Biocatalytic Synthesis from Precursors

Recent advances in biocatalysis have enabled the direct synthesis of amino acid derivatives from simple precursors [6]. The β-subunit of tryptophan synthase (TrpB) has been engineered through directed evolution to accept diverse amine nucleophiles, including those required for the synthesis of β-substituted amino acids [6]. This approach allows for the preparation of chiral α-amino acid derivatives with excellent yields (98-99%) and enantioselectivities (97 to >99% ee) under mild reaction conditions [6].

3.2.4. Enzymatic Amidation

Enzymatic amidation represents a green alternative to chemical coupling methods [7]. ATP-dependent enzymes such as acyl-adenylating enzymes couple the hydrolysis of ATP with the formation of acyl-adenylate intermediates, which subsequently react with amine nucleophiles to form amide bonds [7]. This approach offers excellent substrate tolerance and operates under mild, aqueous conditions without the need for toxic coupling reagents.

Stereoselective Synthesis Techniques

3.3.1. Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most powerful methods for the stereoselective synthesis of amino acid derivatives [8]. The process involves the reduction of dehydroamino acid precursors using chiral transition metal catalysts, typically rhodium or ruthenium complexes bearing chiral phosphine ligands such as BINAP or DuPhos [8]. For the synthesis of (R)-2-amino-2-(2-chlorophenyl)acetamide derivatives, the corresponding dehydroamino ester is subjected to hydrogenation using a [Rh(COD)Cl]₂/R-BINAP catalyst system under mild conditions (1-10 atm H₂, 25-50°C) [8]. This method typically achieves excellent enantioselectivities (90-99% ee) and yields (85-98%) [8].

3.3.2. Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary methods employ temporary chiral directing groups to control the stereochemical outcome of key bond-forming reactions [9]. The Evans oxazolidinone auxiliary represents a widely used system for the asymmetric alkylation of amino acid derivatives [9]. The process involves the attachment of the chiral auxiliary to the amino acid substrate, followed by stereoselective alkylation or functionalization, and subsequent removal of the auxiliary to yield the desired enantiomeric product [9]. This approach typically achieves enantioselectivities of 85-95% with good chemical yields.

3.3.3. Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis employs chiral metal complexes to induce stereoselectivity in key synthetic transformations [9]. Chiral nickel(II) complexes with tridentate ligands have been successfully employed for the asymmetric synthesis of α-amino acids through second-order asymmetric transformation (SOAT) [9]. The process involves the formation of chiral enolate intermediates that undergo stereoselective alkylation or functionalization to yield the desired amino acid products with excellent enantioselectivities (85-95%) [9].

3.3.4. Photoredox-Catalyzed Asymmetric Synthesis

Recent developments in photoredox catalysis have enabled the stereoselective synthesis of amino acid derivatives through visible light-promoted reactions [10]. The process involves the use of organic photocatalysts in combination with chiral auxiliaries or catalysts to generate carbon-centered radicals that undergo stereoselective addition to chiral imines or other electrophiles [10]. This method allows for the preparation of unnatural amino acids with excellent enantioselectivities under mild reaction conditions using ubiquitous carboxylic acids as radical precursors [10].

Resolution of Racemic Mixtures

3.4.1. Crystallization of Diastereomeric Salts

The resolution of racemic amino acid derivatives through diastereomeric salt formation remains one of the most practical methods for obtaining optically pure compounds [11]. The process involves the treatment of racemic 2-amino-2-(2-chlorophenyl)acetamide with an optically active resolving agent such as (+)-tartaric acid or (-)-mandelic acid to form diastereomeric salts [11]. These salts exhibit different solubilities in common solvents, allowing for separation through fractional crystallization. The less soluble diastereomer is typically isolated by filtration, followed by treatment with base to liberate the desired enantiomer [11]. This method can achieve optical purities of 90-99% ee, though the maximum theoretical yield is limited to 50%.

3.4.2. Enzymatic Resolution

Enzymatic resolution using stereoselective hydrolases represents a highly efficient method for obtaining optically pure amino acid derivatives [11]. The process utilizes enzymes such as L-amino acid acylase or aminopeptidases to selectively hydrolyze one enantiomer of a racemic N-acetyl amino acid derivative [11]. For the preparation of (R)-2-amino-2-(2-chlorophenyl)acetamide, the racemic N-acetyl precursor is treated with L-amino acid acylase, which selectively cleaves the L-enantiomer to produce the free L-amino acid while leaving the D-acetyl compound unchanged [11]. The products can be easily separated due to their different chemical properties, and the remaining D-acetyl compound can be hydrolyzed under basic conditions to yield the desired R-enantiomer.

3.4.3. Chiral Chromatography

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) provides an efficient method for the analytical and preparative separation of amino acid enantiomers [12]. Chiral stationary phases such as CHIROBIOTIC T and CHIROBIOTIC R, which are based on macrocyclic glycopeptide antibiotics, have demonstrated excellent enantioselectivity for amino acid derivatives [12]. The separation mechanism involves differential interactions between the enantiomers and the chiral selector through hydrogen bonding, π-π interactions, and steric effects [12]. This method can achieve baseline separation with optical purities exceeding 99% ee.

3.4.4. Membrane-Based Resolution

Chiral membrane separation represents an emerging technology for the resolution of amino acid enantiomers [13]. The process involves the use of membranes containing chiral selectors that preferentially transport one enantiomer over the other [13]. Chiral membranes based on amino acid-modified materials have been developed for the enantioselective separation of amino acid derivatives through selective adsorption and transport mechanisms [13]. This method offers advantages in terms of continuous operation and reduced solvent consumption compared to traditional resolution methods.

Scale-up Considerations for Laboratory and Industrial Production

3.5.1. Process Development and Optimization

The scale-up of amino acid synthesis from laboratory to industrial production requires careful consideration of multiple factors including reaction kinetics, heat and mass transfer, safety, and economic viability [14]. The transition from laboratory-scale batch reactions to industrial continuous processes necessitates optimization of reaction conditions, catalyst systems, and purification protocols [14]. For the production of (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride, fed-batch fermentation processes using engineered microorganisms have been developed to achieve high productivity and product quality [14].

3.5.2. Bioreactor Design and Engineering

Industrial-scale amino acid production relies on specialized bioreactor systems designed to maintain optimal conditions for microbial growth and product formation [14]. Modern bioreactors incorporate advanced process control systems, including temperature, pH, dissolved oxygen, and nutrient monitoring, to ensure consistent product quality and yield [14]. The design of these systems must account for factors such as mixing efficiency, oxygen transfer rates, and heat removal capacity to maintain optimal fermentation conditions at large scale [14].

3.5.3. Downstream Processing and Purification

The industrial production of amino acid derivatives requires efficient downstream processing technologies to separate and purify the desired product from complex fermentation broths [15]. The process typically involves multiple steps including cell separation through centrifugation or filtration, product concentration through ion exchange chromatography, and final purification through crystallization or precipitation [15]. For (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride, the purification process must ensure removal of impurities while maintaining the optical purity and chemical stability of the final product [15].

3.5.4. Quality Control and Regulatory Compliance

Industrial production requires implementation of comprehensive quality control systems to ensure product consistency and regulatory compliance [16]. This includes in-process monitoring of critical quality attributes such as enantiomeric purity, chemical identity, and impurity profiles [16]. Good Manufacturing Practice (GMP) guidelines must be followed throughout the production process, including validation of analytical methods, equipment qualification, and batch record documentation [16].

Green Chemistry Applications in Synthesis

3.6.1. Solvent-Free Synthesis

Solvent-free synthetic approaches represent a significant advancement in green chemistry applications for amino acid synthesis [17]. These methods eliminate the need for organic solvents by conducting reactions in neat conditions or using solid-supported reagents [17]. For the synthesis of acetamide derivatives, solvent-free amidation reactions can be performed using solid acid catalysts such as calcinated eggshell or other environmentally benign catalysts [18]. These reactions typically operate at elevated temperatures (80-120°C) and achieve yields of 65-85% while significantly reducing environmental impact [18].

3.6.2. Microwave-Assisted Synthesis

Microwave-assisted synthesis offers significant advantages in terms of reaction time, energy consumption, and product yields [19]. The use of microwave irradiation accelerates reaction rates through efficient heating and can enable reactions under solvent-free conditions [19]. For the synthesis of amino acid derivatives, microwave-assisted methods can reduce reaction times from hours to minutes while maintaining or improving product yields [19]. This approach is particularly effective for amidation reactions and can achieve yields of 70-90% under optimized conditions [19].

3.6.3. Biocatalytic Green Synthesis

Biocatalytic approaches represent the pinnacle of green chemistry in amino acid synthesis, offering exceptional selectivity under mild conditions [17]. Enzymatic processes operate at physiological temperatures and pH values, eliminating the need for harsh chemical reagents and reducing energy consumption [17]. Recent advances in enzyme engineering have expanded the substrate scope of biocatalysts, enabling the synthesis of non-natural amino acids with excellent yields and enantioselectivities [17]. The use of engineered whole-cell biocatalysts allows for the direct conversion of renewable feedstocks such as glucose or glycerol into amino acid products [17].

3.6.4. Continuous Flow Synthesis

Continuous flow synthesis represents a paradigm shift from traditional batch processes, offering improved efficiency, safety, and environmental sustainability [17]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and reduced waste generation [17]. For amino acid synthesis, continuous flow processes can integrate multiple reaction steps, including synthesis, purification, and product isolation, into a single streamlined operation [17]. This approach typically achieves yields of 75-95% while significantly reducing solvent consumption and waste generation [17].

3.6.5. Renewable Feedstock Utilization

Sequence

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant